N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide
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Overview
Description
N’~1~-[(E)-1-(2,4-DIPROPOXYPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENOXY]PROPANOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of multiple ether groups and a hydrazone linkage makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2,4-DIPROPOXYPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENOXY]PROPANOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The general synthetic route can be outlined as follows:
Starting Materials: The synthesis begins with 2,4-dipropoxybenzaldehyde and 4-pentyloxyphenoxypropanohydrazide.
Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to around 80-90°C for several hours to ensure complete reaction.
Catalysts: Acid catalysts such as acetic acid can be used to facilitate the condensation reaction.
Purification: The resulting product is purified by recrystallization from ethanol or another suitable solvent to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling temperature, pH, and reaction time is crucial in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(2,4-DIPROPOXYPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENOXY]PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Substitution: The ether groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ether groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced hydrazones.
Substitution: Substituted hydrazones with new functional groups.
Scientific Research Applications
N’~1~-[(E)-1-(2,4-DIPROPOXYPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENOXY]PROPANOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of hydrolases.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2,4-DIPROPOXYPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENOXY]PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’~1~-[(E)-1-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’~1~-[(E)-1-(2,4-DIPROPOXYPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENOXY]PROPANOHYDRAZIDE is unique due to the presence of multiple ether groups, which enhance its solubility and reactivity. The combination of dipropoxy and pentyloxy substituents provides a distinct steric and electronic environment, making it a valuable compound for studying structure-activity relationships in hydrazone derivatives.
Properties
Molecular Formula |
C27H38N2O5 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-[(E)-(2,4-dipropoxyphenyl)methylideneamino]-2-(4-pentoxyphenoxy)propanamide |
InChI |
InChI=1S/C27H38N2O5/c1-5-8-9-18-32-23-12-14-24(15-13-23)34-21(4)27(30)29-28-20-22-10-11-25(31-16-6-2)19-26(22)33-17-7-3/h10-15,19-21H,5-9,16-18H2,1-4H3,(H,29,30)/b28-20+ |
InChI Key |
JWBJBNSIAFRWOG-VFCFBJKWSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)OC(C)C(=O)N/N=C/C2=C(C=C(C=C2)OCCC)OCCC |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)OC(C)C(=O)NN=CC2=C(C=C(C=C2)OCCC)OCCC |
Origin of Product |
United States |
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